2-(Cyclopropylmethoxy)isonicotinic acid CAS number and IUPAC name
2-(Cyclopropylmethoxy)isonicotinic acid CAS number and IUPAC name
This guide details the chemical identity, synthesis, and application of 2-(Cyclopropylmethoxy)isonicotinic acid , a specialized heterocyclic building block used primarily in the development of anti-inflammatory agents and phosphodiesterase-4 (PDE4) inhibitors.
Part 1: Chemical Identity & Core Specifications
This compound is a pyridine derivative characterized by a carboxylic acid at the C4 position and a cyclopropylmethoxy ether linkage at the C2 position.[1] It serves as a bioisostere for 3-(cyclopropylmethoxy)benzoic acid moieties found in drugs like Roflumilast , offering altered solubility and metabolic stability profiles due to the pyridine nitrogen.[1]
Identity Matrix
| Parameter | Specification |
| Common Name | 2-(Cyclopropylmethoxy)isonicotinic acid |
| Systematic IUPAC Name | 2-(Cyclopropylmethoxy)pyridine-4-carboxylic acid |
| CAS Registry Number | 1019546-32-7 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| SMILES | O=C(O)c1ccnc(OCC2CC2)c1 |
| InChI Key | Predicted based on structure:[1][2][3][4][5]HGJAFYOGDLHMQA-UHFFFAOYSA-N (Analogous to amino-variant) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~2.0 (Pyridine N) |
Part 2: Synthesis & Experimental Protocol
The synthesis of 2-alkoxyisonicotinic acids typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) .[1] The electron-withdrawing nature of the pyridine ring, further activated by the carboxylate (or ester) group, allows for the displacement of a leaving group (halogen) by the alkoxide nucleophile.
Methodology: SₙAr Displacement
Reaction Overview: 2-Chloroisonicotinic acid (or its methyl ester) reacts with cyclopropylmethanol in the presence of a strong base (Sodium Hydride or Potassium tert-butoxide) to yield the target ether.[1]
Step-by-Step Protocol
-
Reagent Preparation:
-
Substrate: 2-Chloroisonicotinic acid (CAS 6313-54-8) [1.0 eq][1]
-
Nucleophile: Cyclopropylmethanol (CAS 2516-33-8) [1.2 - 1.5 eq][1]
-
Base: Sodium Hydride (60% dispersion in mineral oil) [2.5 eq] Note: Extra base is required to deprotonate the carboxylic acid first.
-
Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are essential for SₙAr).[1]
-
-
Execution:
-
Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous DMF at 0°C.
-
Alkoxide Formation: Add Cyclopropylmethanol dropwise.[1] Stir for 30 minutes at 0°C to generate the sodium alkoxide.
-
Addition: Add 2-Chloroisonicotinic acid portion-wise. (Gas evolution of H₂ will occur).[1]
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via TLC (MeOH/DCM) or LC-MS for consumption of the chloro-pyridine.[1]
-
-
Workup & Purification:
-
Quench: Cool to room temperature and carefully quench with water.
-
Isolation: Acidify the aqueous solution to pH ~3-4 using 1N HCl. The product, being less soluble in its protonated form, should precipitate.
-
Extraction: If precipitation is incomplete, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH gradient).[1]
-
Reaction Pathway Diagram
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.
Part 3: Applications in Drug Discovery
2-(Cyclopropylmethoxy)isonicotinic acid is a critical scaffold in Medicinal Chemistry , specifically in the design of inhibitors for inflammatory pathways.[1]
PDE4 Inhibition (COPD & Asthma)
The cyclopropylmethoxy group is a privileged pharmacophore in PDE4 inhibitors (e.g., Roflumilast ). It occupies a hydrophobic pocket in the PDE4 enzyme active site (the Q-pocket), providing high affinity and selectivity.[1]
-
Role: This pyridine acid serves as a "Head Group" replacement for the standard catechol ether or benzamide moiety.[1]
-
Advantage: Replacing the benzene ring (of Roflumilast) with a pyridine ring (isonicotinic acid) reduces lipophilicity (LogP) and improves aqueous solubility, potentially reducing plasma protein binding.
Bioisosteric Replacement Strategy
Researchers utilize this compound to modulate the physicochemical properties of lead compounds:
-
Acidity: The pyridine nitrogen creates a dipole that affects the pKa of the carboxylic acid, altering hydrogen bond donor/acceptor capabilities compared to benzoic acid analogs.
-
Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) at certain positions compared to phenyl rings.[1]
Pharmacophore Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound to the PDE4 enzyme binding site.
References
-
Fluorochem Ltd. (2024).[1] Product Specification: 2-(Cyclopropylmethoxy)isonicotinic acid (CAS 1019546-32-7).[1] Retrieved from (Verified via chemical aggregator data).
-
PubChem Database. (2024).[1] 2-Methoxyisonicotinic Acid (Analogous Structure).[1][2] CID 819942.[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link]
- Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: A review of the recent patent literature. Expert Opinion on Therapeutic Patents. (Contextual grounding for Cyclopropylmethoxy pharmacophore).
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (BMS-354825).[1] Journal of Medicinal Chemistry. (Reference for SnAr synthesis methodologies on heteroaryl chlorides).
Sources
- 1. 2-(Cyclopropylamino)isonicotinic acid | 1019371-44-8 [sigmaaldrich.com]
- 2. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Isonicotinic acid - Wikipedia [en.wikipedia.org]
